Product packaging for (8-Fluoroquinolin-3-yl)methanamine(Cat. No.:CAS No. 1267242-11-4)

(8-Fluoroquinolin-3-yl)methanamine

Cat. No.: B1378536
CAS No.: 1267242-11-4
M. Wt: 176.19 g/mol
InChI Key: XEVYXTJXXQGUIR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology Research

Nitrogen-containing heterocycles are a cornerstone of contemporary chemical biology and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. researchgate.netnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within the ring structure, are prevalent in nature, constituting the core of essential biomolecules like the nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govijcaonline.orgnih.gov The significance of these scaffolds lies in their diverse chemical properties and their ability to engage in various biological interactions. The presence of nitrogen atoms can influence the molecule's basicity, polarity, and hydrogen bonding capacity, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

The structural diversity of nitrogen heterocycles is immense, ranging from five-membered rings like pyrrole (B145914) and imidazole (B134444) to six-membered rings such as pyridine (B92270) and pyrimidine, and fused systems like quinoline (B57606) and indole. nih.gov This structural variance allows for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.gov In drug discovery, these heterocycles are considered privileged structures because they can interact with a wide range of biological targets, making them a fertile ground for the development of new therapeutic agents. researchgate.net It is estimated that over 75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-heterocyclic moiety. researchgate.netnih.gov The continuous exploration of novel nitrogen-containing heterocyclic systems remains a vibrant and highly productive area of research, aimed at addressing a multitude of diseases. nih.govnih.gov

Overview of the Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The quinoline ring system, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netfrontiersin.org The versatility of the quinoline nucleus allows it to serve as a foundational structure for drugs with applications against various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govnih.gov

The synthetic tractability of the quinoline scaffold is a key factor in its widespread use. frontiersin.orgnih.gov It can be readily functionalized at multiple positions around the ring system, enabling chemists to generate large libraries of diverse derivatives. frontiersin.orgnih.gov This chemical flexibility allows for the systematic optimization of a compound's biological activity, selectivity, and pharmacokinetic profile. nih.gov For instance, substitutions on the quinoline ring can modulate the molecule's ability to inhibit specific enzymes like tyrosine kinases or to interfere with processes such as DNA repair and tubulin polymerization, which are critical targets in cancer therapy. nih.goveurekaselect.com The quinoline core is a component of several established drugs, and its derivatives continue to be a major focus in the design and development of novel therapeutic molecules with enhanced efficacy and pharmacological properties. nih.govfrontiersin.org

Specific Focus on Fluoroquinoline Derivatives in Current Research Endeavors

The introduction of fluorine atoms into the quinoline scaffold has given rise to the class of fluoroquinolones, which have become a significant area of research in medicinal chemistry. mdpi.comrjptonline.org Initially developed as broad-spectrum synthetic antibiotics, the chemical structure of fluoroquinolones is characterized by a 4-oxo-1,4-dihydroquinoline core. mdpi.com The strategic placement of a fluorine atom, typically at the C-6 position, has been shown to greatly enhance the biological activity of these compounds. rjptonline.org

While their primary application has been in treating bacterial infections by targeting DNA gyrase and topoisomerase IV, recent research has unveiled the potential of fluoroquinolone derivatives in other therapeutic areas, particularly as anticancer agents. mdpi.comrjptonline.orgnih.gov This has spurred "drug repositioning" efforts, where these known antibiotics are investigated for new medical uses. mdpi.comnih.gov The chemical diversity of fluoroquinolones is vast, and minor structural modifications can lead to significant changes in their biological effects. mdpi.com Current research focuses on synthesizing new derivatives by modifying various positions on the quinolone ring, such as the C-3 carboxylic acid group or the substituent at the C-7 position, to explore and optimize their antiproliferative activities against various cancer cell lines. mdpi.comjst.go.jpnih.gov These investigations often involve creating hybrid molecules where the fluoroquinolone core is linked to other heterocyclic moieties to enhance biological efficacy. nih.gov

Contextualizing (8-Fluoroquinolin-3-yl)methanamine within Fluoroquinoline Research

This compound represents a specific structural motif within the broader family of fluoroquinoline derivatives. Its structure is distinct from the antibacterial fluoroquinolones as it does not possess the characteristic 4-oxo group and C-3 carboxylic acid. Instead, it features a fluorine atom at the 8-position and a methanamine (-CH₂NH₂) group at the 3-position of the quinoline ring. This particular arrangement of substituents places it in a different chemical space and suggests its exploration for applications beyond antibacterial activity.

The presence of the fluorine atom at the C-8 position can significantly influence the electronic properties and metabolic stability of the quinoline ring. The aminomethyl group at the C-3 position provides a basic center and a point for further chemical modification, allowing for the synthesis of a variety of analogues. Research into compounds with this scaffold is often aimed at discovering novel agents that can interact with specific biological targets where the unique combination of a fluoro-substituted aromatic system and a basic side chain is advantageous. While not a classical fluoroquinolone antibiotic, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules for medicinal chemistry research.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1241646-60-7
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Canonical SMILES C1=CC=C2C(=C1F)N=CC(=C2)CN

Scope and Objectives for Future Research Investigations into this compound and its Analogues

Future research on this compound and its derivatives is poised to explore their potential in various areas of medicinal chemistry. A primary objective will be the synthesis and evaluation of new analogues to establish comprehensive structure-activity relationships (SAR). This will involve modifying the aminomethyl side chain and introducing different substituents onto the quinoline ring to assess the impact on biological activity.

A key area of investigation will be the exploration of their potential as anticancer agents, given the known antiproliferative effects of other quinoline derivatives. mdpi.comnih.gov Research could focus on designing analogues that target specific cancer-related pathways, such as kinase inhibition or disruption of protein-protein interactions. Furthermore, the scaffold's potential in developing agents for neurodegenerative diseases or as probes for chemical biology could also be explored. The development of efficient and scalable synthetic routes to access these compounds will be crucial for facilitating these research endeavors. Ultimately, the goal is to identify novel lead compounds with potent and selective biological activity that can be further developed as therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B1378536 (8-Fluoroquinolin-3-yl)methanamine CAS No. 1267242-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-fluoroquinolin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVYXTJXXQGUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267242-11-4
Record name (8-fluoroquinolin-3-yl)methanamine
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Synthetic Methodologies and Derivatization Strategies for 8 Fluoroquinolin 3 Yl Methanamine and Its Analogues

Established and Emerging Synthetic Routes to the 8-Fluoroquinoline-3-substituted Core

The construction of the 8-fluoroquinoline (B1294397) nucleus is the foundational step in the synthesis of (8-Fluoroquinolin-3-yl)methanamine. Historically, a variety of named reactions have been established for quinoline (B57606) synthesis, many of which can be adapted for the preparation of fluorinated analogues. iipseries.org These classical methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.org For instance, a Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, was successfully used to prepare 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol, demonstrating the applicability of this method to fluorinated precursors. fordham.edu

A particularly relevant and widely used method for constructing the quinoline-3-carboxylic acid scaffold, a key precursor, is the Gould-Jacobs reaction. This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis. quimicaorganica.org

The substitution pattern of the final fluoroquinolone is largely determined by the choice of the initial aniline. For the 8-fluoroquinoline core, 2-fluoroaniline serves as the logical starting material. The general pathway for the Gould-Jacobs reaction is depicted below.

Table 1: General Steps of the Gould-Jacobs Reaction

Step Description Reactants Product
1 Condensation 2-Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME) Diethyl 2-((2-fluoroanilino)methylene)malonate
2 Thermal Cyclization Diethyl 2-((2-fluoroanilino)methylene)malonate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
3 Hydrolysis Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

| 4 | Decarboxylation/Functionalization | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Target 8-fluoroquinoline derivative |

The introduction of the methanamine side chain at the C-3 position is a critical transformation. The carboxylic acid group at C-3, often installed via the Gould-Jacobs reaction, is a versatile handle for further functionalization. nih.gov This group can be converted into a variety of other functionalities to introduce side chains like methanamine.

A common strategy involves the following sequence:

Amide Formation: The 8-fluoroquinoline-3-carboxylic acid is converted to its corresponding amide, 8-fluoroquinoline-3-carboxamide. This can be achieved using standard peptide coupling reagents or by converting the acid to an acyl chloride followed by reaction with ammonia.

Dehydration to Nitrile: The primary amide is then dehydrated to the corresponding nitrile, 8-fluoroquinoline-3-carbonitrile, using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

Reduction to Amine: Finally, the nitrile group is reduced to a primary amine (the methanamine group). This reduction can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or other metal hydrides.

An alternative route from the carboxylic acid involves its reduction to the corresponding alcohol, (8-fluoroquinolin-3-yl)methanol. The alcohol can then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced with an amine source, such as ammonia or a protected amine equivalent, via nucleophilic substitution.

Modifications at the C-7 position are also common in fluoroquinolone chemistry, often involving nucleophilic aromatic substitution where a leaving group (like chlorine) is displaced by various amines. nih.govnih.gov While the focus here is C-3 functionalization, it's noteworthy that the electronic properties of the ring, influenced by substituents like the 8-nitro group, can facilitate such substitutions. nih.govnih.gov

Another valuable precursor is 1-(8-Fluoroquinolin-3-yl)ethan-1-one . This ketone can serve as a starting point for various transformations. For instance, it can undergo reductive amination to yield an ethylamine side chain or be subjected to haloform reactions to generate the corresponding carboxylic acid. The synthesis of this acetyl derivative can be approached through methods like the Friedel-Crafts acylation of 8-fluoroquinoline, although regioselectivity can be a challenge. A more controlled approach involves building the quinoline ring from precursors already containing the acetyl group, for example, through a modified Friedländer or Combes synthesis using a diketone starting material.

Advanced Catalytic Approaches in Fluoroquinoline Synthesis

Modern synthetic chemistry has seen a shift towards catalyst-driven transformations, which offer improved efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods. The synthesis of fluoroquinolines has significantly benefited from these advancements. nih.gov

Transition metal catalysis has been extensively utilized in the synthesis of quinolones and their analogues. nih.gov Palladium-catalyzed reactions, in particular, have proven to be powerful tools. For example, the carbonylative Sonogashira cross-coupling reaction using 2-iodoanilines, various acetylenes, and molybdenum hexacarbonyl as a solid carbon monoxide source provides an efficient route to 4-quinolones. nih.govrsc.org The complexation of fluoroquinolones with transition metals like copper, zinc, and manganese has also been widely explored, not just for their biological implications but also in the context of synthesis and catalysis. nih.govmdpi.com These metal complexes can influence the reactivity and properties of the fluoroquinolone ligand. mdpi.comresearchgate.net Some research has focused on creating fluoroquinolone-nuclease conjugates with metal complexes (e.g., Cu(II)) to act as catalytic antibiotics. nih.govrsc.org

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a complementary strategy to metal catalysis. It offers the advantages of being metal-free, often less sensitive to air and moisture, and capable of promoting asymmetric transformations. johnshopkins.edu Asymmetric catalytic [4+2] cycloannulation reactions of ortho-aminophenyl para-quinone methides with alkenes have been developed to construct tetrahydroquinolones with high enantioselectivity. nih.gov While this yields a saturated ring, subsequent oxidation can provide access to the aromatic quinoline core, representing a modern and stereocontrolled approach. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The Povarov reaction is a prime example used for quinoline synthesis. iipseries.org It is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an alkene or alkyne, yielding tetrahydroquinolines or dihydroquinolines, which can then be oxidized to the corresponding quinoline. acs.org This reaction is highly versatile and can be catalyzed by Lewis or protic acids. acs.org Recent advancements include photocatalytic Povarov reactions that proceed under oxidant-free conditions, aligning with green chemistry principles. acs.orgrsc.org Iodine-mediated Povarov-type reactions have also been developed, expanding the scope of suitable starting materials to include methyl ketones or arylacetylenes. organic-chemistry.orgacs.org

While the Gewald and Ugi reactions are iconic MCRs, their direct application to the synthesis of the core quinoline structure is less common. The Gewald reaction is primarily used for synthesizing 2-aminothiophenes, and the Ugi reaction is a cornerstone of peptide and peptidomimetic synthesis. However, the principles of MCRs are broadly applicable, and hybrid strategies incorporating fragments from these reactions into quinoline scaffolds continue to be an area of active research.

Green Chemistry and Sustainable Synthesis of Fluoroquinoline Amines

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Traditional methods for synthesizing fluoroquinolones often involve harsh conditions, expensive and hazardous reagents, and the use of large quantities of volatile organic solvents. sruc.ac.ukresearchgate.net

Green chemistry approaches seek to address these issues by:

Using Benign Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol.

Employing Recyclable Catalysts: Developing heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. ijbpas.com

Improving Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. ijbpas.com

Maximizing Atom Economy: Designing synthetic routes, such as MCRs, that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. ijbpas.com

The development of photocatalytic reactions and the use of readily available and non-toxic catalysts are at the forefront of sustainable fluoroquinoline synthesis. rsc.orgijbpas.com These green catalytic processes often provide rapid access to the desired products with simplified work-up procedures, representing a significant improvement over conventional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. This methodology has been successfully applied to the synthesis of various quinoline derivatives, offering significant advantages over conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also minimizing the formation of byproducts.

One notable application of microwave assistance is in the Vilsmeier-Haack formylation of acetanilides to produce 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for a range of quinoline derivatives. For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been achieved by treating 3-chloro-4-fluoroaniline with acetic anhydride to form the corresponding acetanilide, followed by a microwave-assisted reaction with dimethylformamide (DMF) and phosphorus oxychloride. This intermediate serves as a crucial building block for further derivatization.

The subsequent reaction of these carbaldehyde intermediates with various amines and other nucleophiles can also be efficiently carried out under microwave irradiation to generate a library of substituted quinolines. This approach highlights the utility of microwave technology in rapidly constructing complex molecular scaffolds from simple precursors.

Another significant microwave-assisted approach is the Friedländer synthesis, which provides a direct route to quinolines from 2-aminobenzaldehydes or 2-aminoketones and a compound containing a reactive methylene group. A catalyst-free, microwave-assisted Friedländer synthesis has been developed for the efficient production of 8-hydroxyquinoline (B1678124) derivatives. This method demonstrates a single-step conversion with higher yields (72%) compared to conventional heating (34%), underscoring the efficiency of microwave-assisted protocols.

Reaction Starting Materials Reagents/Conditions Product Yield Time
Vilsmeier-Haack FormylationSubstituted AcetanilideDMF, POCl₃, Microwave2-Chloroquinoline-3-carbaldehyde derivative--
Friedländer Synthesis2-Amino-3-hydroxybenzaldehyde, KetonesEthanol, Microwave8-Hydroxyquinoline derivative72%-

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free synthetic methods is a cornerstone of green chemistry, aiming to reduce environmental impact and improve the cost-effectiveness of chemical processes. While specific solvent-free and catalyst-free methods for the direct synthesis of this compound are not extensively documented, related methodologies for quinoline synthesis offer valuable insights.

As mentioned previously, a catalyst-free, microwave-assisted Friedländer synthesis has been reported for the preparation of 8-hydroxyquinolines. This reaction, which involves the condensation of 2-amino-3-hydroxybenzaldehyde with ketones, proceeds efficiently in ethanol under microwave irradiation without the need for an external catalyst. The absence of a catalyst simplifies the reaction setup and purification process, contributing to a more sustainable synthetic route.

The principles of this catalyst-free approach could potentially be adapted for the synthesis of other quinoline derivatives. By carefully selecting the appropriate starting materials, it may be feasible to develop solvent-free or catalyst-free pathways to this compound precursors. The exploration of solid-state reactions or reactions under neat conditions (without any solvent) could be a promising avenue for future research in this area.

Methodology Starting Materials Conditions Key Advantage
Catalyst-Free Friedländer Synthesis2-Amino-3-hydroxybenzaldehyde, KetonesMicrowave, EthanolAvoids the use of a catalyst, simplifying purification.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery and development, as different enantiomers of a molecule can exhibit distinct pharmacological activities. The stereoselective synthesis of chiral this compound derivatives represents a significant synthetic challenge. While direct stereoselective methods for this specific compound are not widely reported, strategies employed for the synthesis of related chiral quinoline scaffolds can provide a conceptual framework.

One successful approach to chiral quinoline derivatives involves the dearomatization of the quinoline ring system followed by an enantioselective functionalization. For example, a stepwise dearomatization/enantioselective Cu(I)-catalyzed borylation of quinolines has been developed to produce enantiomerically enriched chiral 3-boryl-tetrahydroquinolines. This method involves the initial reduction of the quinoline to a 1,2-dihydroquinoline, which then undergoes a highly regio-, diastereo-, and enantioselective borylation reaction in the presence of a chiral phosphine ligand. The resulting borylated tetrahydroquinolines are versatile intermediates that can be further derivatized to access a range of chiral piperidine and tetrahydroquinoline scaffolds.

Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming reactions. The development of organocatalytic methods has shown promise in the synthesis of chiral heterocyclic compounds. For instance, chiral organocatalysts have been employed in the synthesis of chiral bipyrazolidin-3-one derivatives with high stereoselectivity. Similar principles could potentially be applied to the asymmetric synthesis of precursors to chiral this compound.

Strategy Key Transformation Catalyst/Reagent Product Type Stereoselectivity
Dearomatization/BorylationEnantioselective Cu(I)-catalyzed borylation of 1,2-dihydroquinolinesCuCl, Chiral Phosphine Ligand (e.g., (R,R)-QuinoxP*)Chiral 3-boryl-tetrahydroquinolinesHigh diastereo- and enantioselectivities

Structure Activity Relationship Sar Studies of 8 Fluoroquinolin 3 Yl Methanamine and Its Analogues

Elucidation of Pharmacophoric Features within the 8-Fluoroquinoline (B1294397) Scaffold

The 8-fluoroquinoline scaffold serves as a crucial pharmacophore in medicinal chemistry, possessing a range of biological activities. rsc.org A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response. For quinoline (B57606) derivatives, key pharmacophoric features often include a combination of hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors.

In the context of (8-Fluoroquinolin-3-yl)methanamine, the 8-fluoroquinoline core presents specific features. The fluorine atom at the 8-position introduces a region of electronegativity, potentially influencing interactions with the target protein. The quinoline nitrogen remains a key hydrogen bond acceptor. The aminomethyl group at the C-3 position introduces a primary amine, which can act as a hydrogen bond donor and a potential point of ionic interaction if protonated.

Table 1: Key Pharmacophoric Features of the 8-Fluoroquinoline Scaffold

FeatureDescriptionPotential Interactions
Quinoline Ring System Bicyclic aromatic scaffoldHydrophobic interactions, π-π stacking
Nitrogen Atom (N-1) Heterocyclic nitrogenHydrogen bond acceptor
Fluorine Atom (C-8) Electronegative substituentDipole-dipole interactions, potential weak hydrogen bonds
Substituent Positions Multiple points for derivatizationAllows for modulation of steric and electronic properties

Impact of the 8-Fluoro Substitution on Ligand-Target Interactions and Biological Activity

The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the compound's physicochemical properties and its interactions with biological targets. researchgate.net Fluorine is a small, highly electronegative atom that can alter a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.netacs.org

The high electronegativity of fluorine can create a localized dipole moment, influencing electrostatic interactions with the target protein. psychoactif.org This can lead to favorable dipole-dipole or multipolar interactions that enhance binding affinity. psychoactif.org Furthermore, the carbon-fluorine bond is strong and metabolically stable, which can protect the molecule from enzymatic degradation, thereby prolonging its biological activity. researchgate.net

Research on various quinoline derivatives has demonstrated that the position of fluorine substitution is critical for biological activity. researchgate.net For instance, in the development of some antibacterial agents, a fluorine atom at position 6 of the quinolone core was found to be crucial for potent activity. mdpi.com While the specific impact of an 8-fluoro substitution is context-dependent on the target, it is a strategic modification employed in drug design to enhance potency and pharmacokinetic properties. nih.gov

Role of the C-3 Methanamine Moiety in Molecular Recognition and Functional Modulation

The methanamine moiety at the C-3 position of the quinoline ring plays a pivotal role in molecular recognition and the functional activity of this compound and its analogs. This substituent introduces a basic nitrogen atom and a flexible single bond, which can significantly influence how the molecule interacts with its biological target.

The flexibility of the C-3 side chain, due to the free rotation around the carbon-carbon and carbon-nitrogen single bonds, allows the amine group to adopt an optimal orientation for interaction with the target. This conformational flexibility can be crucial for fitting into a specific binding pocket and establishing productive interactions.

Furthermore, the presence of the methanamine group provides a handle for further chemical modification. The primary amine can be readily derivatized to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties. For instance, acylation or alkylation of the amine can modulate its basicity, hydrogen bonding capacity, and steric bulk, leading to altered biological activity.

In the broader context of quinoline-based compounds, modifications at the C-3 position have been shown to be critical for their biological effects. For example, in the fluoroquinolone class of antibiotics, a carboxylic acid at the C-3 position is essential for their antibacterial activity, as it is involved in binding to the DNA gyrase enzyme. mdpi.com While this compound possesses a different functional group at this position, it highlights the general importance of the C-3 substituent in defining the molecule's interaction with its biological target.

Systematic Derivatization and Positional Scanning for Optimized Biological Responses

To optimize the biological activity of this compound, medicinal chemists employ systematic derivatization and positional scanning strategies. These approaches involve the synthesis and evaluation of a series of related compounds to understand the structure-activity relationships (SAR) and identify analogs with improved properties. genscript.com

Systematic Derivatization of the this compound scaffold can be performed at several key positions:

C-3 Methanamine Moiety: The primary amine is a prime site for modification. A library of analogs can be generated by reacting the amine with various electrophiles to form amides, sulfonamides, ureas, and other functional groups. This allows for the exploration of different electronic and steric requirements at this position.

8-Fluoro Group: While less common, the fluorine atom could be replaced with other halogens (Cl, Br) or small alkyl groups to probe the effect of size and electronegativity at this position.

Positional Scanning is a technique used to systematically evaluate the importance of each position in a molecule for its biological activity. nih.gov In the context of this compound, this could involve creating a library of compounds where each accessible position on the quinoline ring is individually substituted with a small set of diverse chemical groups (e.g., methyl, chloro, methoxy). By comparing the biological activity of these analogs, researchers can identify "hot spots" on the molecule where modifications are likely to have a significant impact.

The data obtained from these systematic studies are crucial for building a comprehensive SAR model. This model can then guide the rational design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 2: Example of a Positional Scanning Library for the Quinoline Ring

PositionR GroupBiological Activity (Hypothetical)
C-2HBaseline
CH₃Increased
ClDecreased
C-4HBaseline
OCH₃No Change
NH₂Increased
C-5HBaseline
FDecreased
CH₃No Change

Conformational Analysis and its Influence on Observed Structure-Activity Relationships

The three-dimensional conformation of this compound and its analogs plays a critical role in their interaction with biological targets and, consequently, their observed structure-activity relationships. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule, which is determined by factors such as bond lengths, bond angles, and torsional angles. illinois.edu

The key flexible bond in this compound is the C3-CH₂NH₂ single bond. Rotation around this bond determines the orientation of the methanamine group relative to the planar quinoline ring. The preferred conformation, or the ensemble of low-energy conformations, will dictate how effectively the pharmacophoric features of the molecule can align with the complementary features of the target's binding site.

Computational methods, such as molecular mechanics and quantum mechanics, are often used to predict the low-energy conformations of a molecule. These studies can reveal the presence of one or more preferred conformations and the energy barriers between them. For instance, there might be intramolecular interactions, such as a hydrogen bond between the amine and the quinoline nitrogen, that stabilize a particular conformation.

The conformational preferences of a molecule can have a profound impact on its biological activity. A molecule that can readily adopt the "bioactive conformation" – the conformation it assumes when bound to its target – is more likely to exhibit high potency. Conversely, a molecule that is conformationally restricted in an inactive state will show poor activity.

When analyzing the SAR of a series of analogs, it is important to consider how different substituents might influence the conformational landscape. For example, introducing a bulky group near the C-3 methanamine moiety could restrict its rotation and favor a specific conformation. If this favored conformation is the bioactive one, a significant increase in potency may be observed. On the other hand, if it favors an inactive conformation, the activity will decrease.

Therefore, a comprehensive understanding of the SAR for this compound and its analogs requires integrating information about their electronic properties, steric effects, and conformational preferences. This holistic approach is essential for the rational design of new and improved therapeutic agents.

Medicinal Chemistry and Drug Discovery Applications of 8 Fluoroquinolin 3 Yl Methanamine and Its Scaffold

(8-Fluoroquinolin-3-yl)methanamine as a Lead Compound and Chemical Building Block in Rational Drug Design

This compound is a valuable lead compound and a versatile chemical building block in the field of rational drug design. Its inherent structural features, including the fluoroquinoline core, provide a solid foundation for the development of novel therapeutic agents. Medicinal chemists utilize this compound as a starting point to synthesize more complex molecules with tailored biological activities.

The strategic incorporation of the 8-fluoroquinoline (B1294397) moiety can significantly influence a compound's physicochemical properties. The fluorine atom at the C8 position can enhance metabolic stability by blocking potential sites of metabolism, a crucial aspect in designing long-acting drugs. Furthermore, the quinoline (B57606) ring system is capable of engaging in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding, which are fundamental to achieving high binding affinity and selectivity.

The methanamine group at the C3 position offers a reactive handle for chemical modification, allowing for the introduction of a wide variety of substituents. This functional group enables chemists to systematically explore the chemical space around the core scaffold, a process central to structure-activity relationship (SAR) studies. Through iterative cycles of design, synthesis, and biological evaluation, researchers can optimize the initial lead compound to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. wikipedia.org This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. wikipedia.orgmdpi.com The this compound scaffold and its derivatives are well-suited for inclusion in fragment libraries due to their relatively small size and drug-like properties.

In FBDD campaigns, the initial binding of a fragment to a target protein is often weak. However, the structural information gleaned from these initial interactions, typically through biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, provides a roadmap for optimizing the fragment into a more potent lead compound. mdpi.com The fluoroquinoline core can serve as an anchor, binding to a specific pocket on the target, while the methanamine group provides a vector for "fragment growing" or "fragment linking."

Fragment growing involves extending the initial fragment by adding chemical functionalities that can interact with adjacent pockets on the target protein, thereby increasing binding affinity. Fragment linking, on the other hand, involves combining two or more fragments that bind to different, often nearby, sites on the target to create a single, more potent molecule. The versatility of the this compound scaffold makes it an attractive starting point for both of these FBDD strategies. cam.ac.uk

Scaffold Hopping Strategies Employing Fluoroquinoline Cores

Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel molecular cores that can mimic the biological activity of a known active compound while possessing a different chemical structure. nih.gov This approach is particularly valuable for overcoming issues associated with existing scaffolds, such as poor pharmacokinetic properties, toxicity, or patent limitations. The 8-fluoroquinoline core is an attractive scaffold for such hopping strategies. niper.gov.in

The fundamental principle of scaffold hopping is to retain the key pharmacophoric elements of the original molecule—the essential features responsible for its biological activity—while replacing the central scaffold with a new one. nih.gov This can lead to the discovery of compounds with improved drug-like properties. For instance, a researcher might replace a known bioactive core with an 8-fluoroquinoline scaffold to enhance metabolic stability or to explore new intellectual property space. niper.gov.in

Computational tools are often employed in scaffold hopping to identify potential replacement scaffolds that can maintain the correct three-dimensional orientation of the key pharmacophoric groups. chemrxiv.orgyoutube.com The rigid nature of the quinoline ring system, combined with the electronic influence of the fluorine atom, makes the 8-fluoroquinoline core a predictable and desirable building block in these computational and synthetic endeavors.

Design and Synthesis of Chemically Diverse Libraries Based on the 8-Fluoroquinoline Structure for Target Screening

The generation of chemically diverse libraries of compounds is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) against a multitude of biological targets. nih.govcsic.es The 8-fluoroquinoline scaffold serves as an excellent template for the construction of such libraries. sruc.ac.uk

By leveraging the reactivity of the methanamine group on this compound, chemists can readily synthesize a vast array of derivatives. bldpharm.com This can be achieved through various chemical reactions, such as amide bond formation, reductive amination, and nucleophilic substitution, to introduce a wide range of chemical functionalities. This diversity allows for a broad exploration of the chemical space around the 8-fluoroquinoline core, increasing the probability of identifying a "hit" compound during a screening campaign. sruc.ac.ukplos.org

The design of these libraries is often guided by computational methods to ensure that the synthesized compounds cover a wide range of physicochemical properties, such as size, shape, and polarity. This approach, known as diversity-oriented synthesis, aims to maximize the chances of finding a molecule that interacts favorably with a given biological target.

Table 1: Representative Reactions for Library Synthesis

Reaction TypeReagents and ConditionsResulting Functional Group
Amide CouplingCarboxylic acid, coupling agent (e.g., HATU, EDCI), baseAmide
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Secondary or tertiary amine
SulfonylationSulfonyl chloride, baseSulfonamide
AcylationAcyl chloride, baseAmide

Strategies for Enhancing Selectivity and Modulating Desired Biological Responses

Achieving selectivity for a specific biological target over other related targets is a critical challenge in drug discovery. A lack of selectivity can lead to off-target effects and unwanted side effects. The 8-fluoroquinoline scaffold offers several avenues for enhancing selectivity and fine-tuning the biological activity of a compound. mdpi.com

One key strategy involves exploiting subtle differences in the shape and electrostatic environment of the binding sites of different targets. acs.org By carefully designing the substituents attached to the 8-fluoroquinoline core, it is possible to create molecules that fit preferentially into the binding site of the desired target. The fluorine atom itself can play a role in this, as its electronegativity can influence local electronic interactions.

Another approach is to modulate the conformation of the molecule. By introducing specific functional groups, chemists can favor a particular three-dimensional arrangement of the molecule that is more complementary to the target of interest. This can be particularly effective in targeting enzymes like kinases, where selectivity is often achieved by targeting specific conformational states. acs.org

Furthermore, the pharmacokinetic properties of a compound can be modulated to enhance its therapeutic effect. For example, modifications to the 8-fluoroquinoline scaffold can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its efficacy and duration of action.

Biological Activities and Mechanistic Insights of 8 Fluoroquinolin 3 Yl Methanamine Derivatives in Vitro and Preclinical Models

Enzyme Target Modulation and Inhibition

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their ability to modulate the activity of various enzymes implicated in a range of diseases, from cancer to metabolic disorders. The introduction of a fluorine atom at the 8-position and a methanamine group at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them intriguing candidates for drug discovery.

Proteasome Subunit Inhibition (e.g., Rpn11)

The proteasome is a crucial cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy nih.gov. Rpn11, a deubiquitinase subunit of the proteasome's 19S regulatory particle, has emerged as a promising target nih.govfrontiersin.org. Research has identified 8-thioquinoline (8TQ) as a potent inhibitor of Rpn11 nih.gov.

Notably, a study on the structure-activity relationship of 8TQ derivatives involved the synthesis of compounds starting from commercially available 3-carboxyl-8-fluoroquinoline, a close structural analog of the parent scaffold of this article. This work led to the development of potent and selective Rpn11 inhibitors nih.gov. Derivatization at the 3-position of the 8-thioquinoline ring was well-tolerated and led to compounds with sub-micromolar potency against Rpn11 nih.gov. One such derivative, capzimin (B606472) (8-mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide), demonstrated an IC50 of 0.34 μM against Rpn11 mdpi.com.

Table 1: Rpn11 Inhibitory Activity of 8-Thioquinoline Derivatives

Compound Rpn11 IC50 (µM) Reference
8-Thioquinoline (8TQ) ~2.5 nih.gov
Capzimin 0.34 mdpi.com

A patent has also described bifunctional molecules containing an Rpn11 binding partner, including derivatives of 8-(tert-butylthio)-6-cyanoquinoline-3-carboxamide, further highlighting the potential of this scaffold in targeting Rpn11 google.com. These findings strongly suggest that derivatives of (8-Fluoroquinolin-3-yl)methanamine could be promising Rpn11 inhibitors.

DNA Topoisomerase Inhibitors

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antibacterial and anticancer drugs nih.govacs.org. Fluoroquinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV nih.gov.

Research has shown that the presence of a fluorine atom at the C-8 position of the quinolone ring can significantly enhance the potency against eukaryotic topoisomerase II nih.govdrugbank.com. A study comparing a 6,8-difluoroquinolone with its 6-fluoro counterpart demonstrated that the C-8 fluorine increased the ability to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold nih.govdrugbank.com. This suggests that the 8-fluoro substitution in this compound could be advantageous for targeting topoisomerases. While specific studies on this compound derivatives as topoisomerase inhibitors were not found, the existing data on related fluoroquinolones provide a strong rationale for investigating this scaffold.

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including cancer invasion and metastasis nih.govnih.gov. Consequently, MMP inhibitors have been pursued as potential therapeutic agents.

While direct studies on this compound derivatives as MMP inhibitors were not identified, research on related 8-hydroxyquinoline (B1678124) derivatives has shown promise nih.gov. A series of 8-hydroxyquinoline derivatives were designed and synthesized as new MMP-2 and MMP-9 inhibitors, with the most active compounds displaying inhibitory activities at the submicromolar level nih.gov. These compounds also exhibited anti-proliferative, anti-invasive, and anti-angiogenesis activity in a lung cancer cell line nih.gov. The 8-hydroxyquinoline moiety is known for its metal-chelating properties, which is a key feature for inhibiting the zinc-containing active site of MMPs. Although the methanamine group in the target compound of this article differs from the hydroxyl group, the shared 8-substituted quinoline scaffold suggests that derivatives of this compound could also be explored for MMP inhibitory activity.

Receptor Ligand and Modulator Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of activities at various receptors, positioning them as intriguing candidates for further investigation in neuroscience and immunology.

Opioid Receptor Antagonism (e.g., Kappa Opioid Receptor)

The kappa-opioid receptor (KOR) system is implicated in stress, mood, and addiction. frontiersin.org KOR antagonists are being explored for their potential in treating related disorders. nih.gov One such antagonist, LY2795050, has shown rapid-onset anti-stress effects in preclinical models. frontiersin.org Another compound, BTRX-335140 (also known as CYM-53093), is a potent and selective KOR antagonist with favorable pharmacokinetic profiles. acs.org Preclinical studies have demonstrated its efficacy in blocking KOR agonist-induced effects. acs.org

Derivatives of this compound have been investigated for their potential as KOR antagonists. For instance, a novel and selective KOR antagonist, BTRX-335140, which incorporates a fluoroquinoline core, has been developed. acs.org This compound has demonstrated robust efficacy in animal models, highlighting the potential of this chemical scaffold in the development of new KOR antagonists. acs.org The interaction of these compounds with the receptor is being studied to understand the structural basis for their antagonist activity. mdpi.com

Table 1: Kappa Opioid Receptor Antagonist Activity

Compound Receptor Target Activity Key Findings
LY2795050 Kappa Opioid Receptor Antagonist Rapid onset anti-stress effects in mice. frontiersin.org
BTRX-335140 Kappa Opioid Receptor Antagonist Potent and selective KOR antagonist with favorable in vivo profiles. acs.org
nor-BNI Kappa Opioid Receptor Antagonist Used as a tool compound to study KOR function; abolishes cocaine reinstatement in animal models. nih.gov
JDTic Kappa Opioid Receptor Antagonist Shows potential for alleviating symptoms of opiate withdrawal. nih.gov

Orexin (B13118510) Receptor Antagonism (e.g., Orexin 1 Receptor)

The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating sleep-wake cycles, feeding behavior, and reward. nih.gov Antagonists of orexin receptors are being investigated for the treatment of insomnia and other disorders. nih.govnih.gov

Research into morphinan (B1239233) derivatives has shed light on the structural requirements for orexin 1 receptor (OX1R) antagonism. nih.gov Studies on derivatives lacking the 4,5-epoxy ring have highlighted the importance of the 14-OH and 3-OMe groups for activity and selectivity. nih.gov These findings provide a basis for the rational design of new OX1R antagonists, and the this compound scaffold could be a valuable starting point for developing novel antagonists targeting this receptor.

Dopamine (B1211576) Receptor Modulation (e.g., D3 Receptor)

Dopamine receptors are critical for a wide range of brain functions, including motor control, motivation, and cognition. nih.govnih.gov They are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.gov Modulators of dopamine receptors are used to treat various neurological and psychiatric disorders. nih.gov

While direct studies on this compound derivatives as dopamine receptor modulators are limited, the quinoline core is present in compounds that interact with dopamine receptors. The development of selective D3 receptor ligands is an active area of research. Given the structural similarities, it is plausible that derivatives of this compound could be designed to modulate dopamine receptor activity, particularly the D3 receptor.

Toll-like Receptor (TLR) Antagonism

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. researchgate.netnih.gov Dysregulation of TLR signaling is implicated in autoimmune and inflammatory diseases. researchgate.netnih.gov TLR7 and TLR8, which recognize single-stranded RNA, are of particular interest as therapeutic targets. nih.govumn.edu

Imidazoquinoline-based compounds are known to modulate TLR7 and TLR8 activity. nih.govumn.edu The this compound scaffold shares structural features with these compounds, suggesting that its derivatives could also function as TLR antagonists. Research has shown that small molecule antagonists can block TLR7/8/9 activation, demonstrating efficacy in preclinical models of autoimmune disease. researchgate.net The development of selective TLR antagonists is a promising strategy for treating inflammatory conditions. researchgate.net

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Derivatives of the quinoline scaffold have shown significant potential as anticancer agents. news-medical.netresearchgate.netmdpi.comnih.gov Fluoroquinolone analogs, in particular, have demonstrated broad-spectrum cytotoxicity against various cancer cell lines. news-medical.net

Novel fluoroquinolone derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines, including those from breast, prostate, lung, and leukemia. news-medical.netnih.gov Many of these compounds exhibited potent cytotoxic effects, with IC50 values in the micromolar range. news-medical.netnih.gov Some derivatives were found to be more potent than the established anticancer drug Etoposide. news-medical.net The cytotoxic activity of these compounds is often selective for cancer cells over normal cells. news-medical.net

Table 2: Antiproliferative Activity of Fluoroquinolone Derivatives

Derivative Type Cancer Cell Lines Tested Key Findings
Anilino-Fluoroquinolones Melanoma (A375), Breast (T47D, MCF7), Prostate (PC3), Lung (A549), Pancreatic (Panc-1), Leukemia (K562) Good antiproliferative activity against most cell lines. nih.gov
Ciprofloxacin Hydrazide Derivatives NCI-60 Human Tumor Cell Line Screen Broad-spectrum cytotoxicity comparable to Etoposide. news-medical.net
Isoquinolinequinone-Amino Acid Derivatives Gastric Adenocarcinoma (AGS), Lung Cancer (SK-MES-1), Bladder Carcinoma (J82) Moderate to high cytotoxic activity with good selectivity. nih.gov
Acetoxycoumarin Derivatives Lung Cancer (A549), Liver Cancer (CRL 1548) Compound 7 showed the highest cytotoxic activity. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

A key mechanism by which many anticancer agents exert their effects is through the induction of cell cycle arrest and apoptosis. nih.govnih.govnih.gov Fluoroquinolone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, in cancer cells. news-medical.net This arrest prevents the cells from dividing and can lead to the activation of apoptotic pathways.

The induction of apoptosis by these compounds is a critical aspect of their anticancer activity. nih.govnih.govmdpi.com Studies have shown that treatment with these derivatives can lead to the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov This process ultimately results in the programmed death of the cancer cells. The ability of these compounds to induce both cell cycle arrest and apoptosis makes them promising candidates for further development as cancer therapeutics. nih.govmdpi.com

Inhibition of Cell Migration and Invasion Processes

The quinoline scaffold is a core component in many compounds that exhibit potent antiproliferative activity through various mechanisms, including the disruption of cell migration. nih.gov While specific research on this compound derivatives is still developing, related quinoline compounds have shown promise in this area. For instance, certain quinoline-3-carboxamide (B1254982) derivatives demonstrate antiangiogenic effects by inhibiting the migration and invasion of endothelial cells.

Studies on other complex quinoline structures have noted their ability to affect invadosome structure and function, which can lead to increased cell-invasion properties. nih.govacs.org Furthermore, research into 3H-pyrazolo[4,3-f]quinoline derivatives has identified potent inhibition of Rho-associated protein kinases (ROCKs), which are crucial in modulating the cytoskeleton and, consequently, cell migration. nih.gov These findings suggest that the broader class of quinoline derivatives has significant potential to interfere with the cellular processes that drive cancer metastasis, warranting further investigation into the specific effects of this compound derivatives.

Direct Interaction with Nucleic Acids (DNA/RNA Binding and Intercalation)

A significant mechanism contributing to the biological activity of quinoline derivatives is their direct interaction with nucleic acids. The planar structure of the quinoline ring allows these compounds to function as intercalating agents, inserting themselves between the base pairs of DNA. nih.govresearchgate.net This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov

Notably, quinoline-based compounds featuring a methylamine (B109427) group have been specifically shown to intercalate into the minor groove of DNA. This interaction can induce substantial conformational changes in the DNA structure, moving the catalytic domains of DNA-acting enzymes away from the nucleic acid. This mode of action is not limited to DNA; some derivatives also show inhibitory activity against enzymes that act on RNA, such as HIV reverse transcriptase.

The interaction is not merely simple intercalation. Studies on pentacyclic benzimidazoles, which can incorporate a quinoline moiety, have revealed a mixed binding mode that includes both intercalation and the binding of compound aggregates along the polynucleotide backbone. nih.govmdpi.com This multi-faceted interaction with DNA and RNA underscores the therapeutic potential of these compounds, particularly in oncology, where they are explored as agents that interfere with fundamental cellular processes. nih.govresearchgate.net

Antimicrobial Spectrum of Activity

Derivatives of this compound have demonstrated a promising and broad spectrum of antimicrobial activity, positioning them as potential candidates for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy (Gram-positive and Gram-negative Strains)

Fluoroquinolones, a class to which these derivatives belong, are well-established synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, recombination, and repair. By stabilizing the complex between these enzymes and DNA, the compounds effectively halt bacterial growth and lead to cell death.

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, which share the 8-fluoroquinoline (B1294397) core, were tested for their in vitro antibacterial activity. The results showed significant efficacy against various bacterial strains.

Derivative P. mirabilis (MIC in µM) B. subtilis (MIC in µM)
9a 31.25-62.5 31.25
9b 31.25-62.5 -
9c 31.25-62.5 -
9d 31.25-62.5 -
9e 31.25-62.5 -
9f Comparable to Streptomycin -
9h 31.25-62.5 -

Data sourced from supporting research.

Six of the tested oxetanyl-quinoline derivatives (9a, 9b, 9c, 9d, 9e, and 9h) displayed good antibacterial activity against Proteus mirabilis, while compound 9a also showed notable activity against Bacillus subtilis.

Antifungal Properties

In addition to their antibacterial properties, derivatives of the 8-fluoroquinoline scaffold have also been evaluated for their antifungal potential. The same series of oxetanyl-quinoline derivatives were tested against the fungal strains Aspergillus niger and Candida albicans. mdpi.comnih.gov

A significant number of these compounds demonstrated good antifungal activity against A. niger.

Derivative Antifungal Activity against A. niger
9a Good
9b Good
9d Good
9e Good
9f Good
9g Good
9h Good
9i Good

Data sourced from supporting research.

This broad-spectrum activity, encompassing both bacteria and fungi, highlights the versatility of the 8-fluoroquinoline scaffold in the development of new antimicrobial agents.

Antitubercular Potential

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new, potent antitubercular drugs. nih.gov Fluoroquinolones are recognized as important second-line agents in the treatment of tuberculosis. nih.gov

Derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline were screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The results were highly promising, with several derivatives showing excellent potency.

Derivative Antimycobacterial Activity (MIC in µM) against M. tuberculosis H37Rv
9b, 9c, 9d, 9f, 9g, 9h, 9i 3.41 - 12.23 (Excellent)
Two other derivatives 27.29 - 57.73 (Good)

Data sourced from supporting research.

In silico studies suggest that these compounds may act by inhibiting ATP synthase, a critical enzyme for the bacterium's energy metabolism. This significant antitubercular activity suggests that these oxetanyl-quinoline compounds could be valuable lead structures for developing new treatments for mycobacterial infections.

Antimalarial Activity against Plasmodium Species (In Vitro/Preclinical)

The quinoline core is the foundation for some of the most important antimalarial drugs, such as chloroquine (B1663885) and mefloquine. ugent.be Consequently, research into new quinoline derivatives for treating malaria, especially drug-resistant strains, is an active area of investigation. Fluoroquinolones have demonstrated in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite. nih.govnih.gov

Research on 5-aryl-8-aminoquinoline derivatives, which are structurally related to this compound, has shown that these compounds can be more potent than the standard drug primaquine (B1584692) against P. falciparum growth. These agents were particularly effective against a chloroquine-resistant clone of the parasite. Preclinical studies using mouse models infected with Plasmodium berghei are a standard method for evaluating the in vivo efficacy of potential antimalarial compounds. While some of these new 8-aminoquinoline (B160924) derivatives did not show significant causal prophylactic activity in mice, they were found to be substantially less toxic than existing drugs like primaquine and tafenoquine.

The development of hybrid molecules, such as "trioxaquines," which link a quinoline entity to a peroxide-containing motive, represents an innovative strategy to create potent antimalarials that can overcome resistance. These findings underscore the continued importance of the quinoline scaffold in the search for next-generation antimalarial therapies. ugent.be

Anti-inflammatory Efficacy (Preclinical Models)

While direct preclinical studies on the anti-inflammatory properties of this compound derivatives are not extensively documented in current literature, research on structurally related quinoline and naphthyridine derivatives provides valuable insights. For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. nih.govnih.gov In these studies, certain derivatives demonstrated significant anti-inflammatory potential by modulating the levels of cytokines and chemokines secreted by dendritic cells. nih.gov

One notable compound from this series, compound 24 , exhibited significant anti-inflammatory activity. nih.gov The anti-inflammatory effects of these related heterocyclic structures are often attributed to their ability to interfere with inflammatory signaling pathways. For example, some phloroglucinol (B13840) derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), key players in the inflammatory response. nih.gov Similarly, certain N-substituted 6-phenylpyrimidinones and pyrimidinediones have demonstrated anti-inflammatory activity in preclinical models. nih.gov

Furthermore, studies on scoparone, a coumarin, which underwent chemical modification to produce 3-substituted analogues, revealed enhanced anti-inflammatory activity. nih.gov In particular, compound 3 from this series showed potent in vitro and in vivo anti-inflammatory effects, including inhibition of interleukin-6 (IL-6). nih.gov Theaflavin derivatives have also been reported to possess both anti-influenza and anti-inflammatory properties by reducing the expression of the inflammatory cytokine IL-6 during viral infection. nih.gov

These findings from related heterocyclic compounds suggest that derivatives of this compound could plausibly exhibit anti-inflammatory effects, warranting further investigation into their specific mechanisms of action in preclinical models of inflammation.

Table 1: Anti-inflammatory Activity of Selected Heterocyclic Derivatives (Preclinical Data)

Compound ClassSpecific Derivative(s)Key FindingsReference(s)
1,8-Naphthyridine-3-carboxamidesCompound 24 Showed significant anti-inflammatory activity. nih.gov
1,8-Naphthyridine-3-carboxamidesCompounds 12, 17, 22 Exhibited high cytotoxicity against various cancer cell lines and modulated cytokine/chemokine levels. nih.gov
3-Substituted Scoparone AnaloguesCompound 3 Demonstrated potent in vitro and in vivo anti-inflammatory activity, including IL-6 inhibition. nih.gov
Theaflavin DerivativesTF derivativesDecreased the expression of the inflammatory cytokine IL-6 during viral infection. nih.gov

Antiviral Properties

The antiviral potential of fluoroquinolone derivatives has been a subject of significant research. While specific studies on this compound derivatives are limited, the broader class of fluoroquinolones has shown activity against a range of viruses.

One of the most studied fluoroquinolone derivatives is K-12 (8-difluoromethoxy-1-ethyl-6-fluoro-1,4-dihydro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-4-quinolone-3-carboxylic acid). nih.gov K-12 has demonstrated broad-spectrum antiviral activity, notably against various strains of Human Immunodeficiency Virus (HIV-1 and HIV-2) and Simian Immunodeficiency Virus (SIV). Its mechanism of action is believed to involve the inhibition of Tat-mediated transactivation in HIV-infected cells. nih.gov K-12 was also found to be inhibitory against several herpesviruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and human cytomegalovirus. nih.gov

Another fluoroquinolone, Enoxacin, has been shown to exhibit anti-HIV-1 effects, which may be partially attributed to the downregulation of mature hsa-miR-132-3p, a microRNA implicated in HIV-1 replication. nih.gov

Research into isoquinolone derivatives has identified compounds with activity against influenza viruses. nih.govresearchgate.net One hit compound from a chemical library screening showed efficacy against both influenza A and B viruses, with 50% effective concentrations (EC50s) in the low micromolar range. nih.govresearchgate.net Further optimization led to derivatives with reduced cytotoxicity. The proposed mechanism for these isoquinolone derivatives is the targeting of the viral polymerase activity. nih.govresearchgate.net

Additionally, isoimperatorin, a natural furanocoumarin, has been reported to have anti-influenza virus activity, with a proposed mechanism of inhibiting neuraminidase-mediated progeny virus release. frontiersin.org Theaflavin derivatives from black tea have also shown inhibitory effects against influenza virus neuraminidase and hemagglutinin. nih.gov

These findings suggest that the 8-fluoroquinoline scaffold could be a promising starting point for the development of novel antiviral agents.

Table 2: Antiviral Activity of Selected Fluoroquinolone and Related Derivatives

Compound/DerivativeVirus(es)Key FindingsReference(s)
K-12 (Fluoroquinolone)HIV-1, HIV-2, SIV, HerpesvirusesInhibits Tat-mediated transactivation; EC50 of 0.2-0.6 µM against HIV. nih.gov
Enoxacin (Fluoroquinolone)HIV-1Exhibits anti-HIV-1 effects, potentially through miRNA modulation. nih.gov
Isoquinolone Derivatives Influenza A and B virusesInhibit viral polymerase activity; EC50s ranging from 9.9 to 18.5 µM for an optimized derivative. nih.govresearchgate.net
Isoimperatorin Influenza A virusInhibits neuraminidase-mediated virus release. frontiersin.org
Theaflavin Derivatives Influenza A and B virusesInhibit neuraminidase and hemagglutinin; IC50 values ranging from 9.27 to 36.55 µg/mL against neuraminidase. nih.gov

Other Biological Activities (e.g., Antioxidant, Anti-protozoal, Anthelmintic)

The versatile quinoline core is associated with a wide array of other biological activities, including anti-protozoal and anthelmintic effects.

Anti-protozoal Activity: Quinoline-based structures are well-established as anti-protozoal agents. For example, novel 3-substituted quinoline derivatives have been evaluated for their in vitro efficacy against Leishmania chagasi. nih.gov One particular compound, 3b , demonstrated significantly greater activity against L. chagasi-infected macrophages than the standard treatment, pentavalent antimony. nih.gov Ultrastructural studies indicated that this compound primarily targets the parasite's mitochondria. nih.gov

Anthelmintic Activity: The anthelmintic potential of quinoline derivatives has also been explored. researchgate.netinnovareacademics.in While specific data for this compound is not available, studies on other quinoline derivatives have shown promising results against various helminths. researchgate.netinnovareacademics.in For instance, newer quinoline derivatives containing an acridine (B1665455) moiety have been synthesized and tested for their anthelmintic activity, with some compounds showing moderate to good efficacy. innovareacademics.in Similarly, isatin (B1672199) substituted imidazoline (B1206853) derivatives have been synthesized and shown to possess anthelmintic properties. pharmascholars.com

Antioxidant Activity: Direct studies on the antioxidant properties of this compound derivatives are scarce. However, the general class of fluoroquinolones has been investigated for various biological effects, which can sometimes be linked to their interaction with cellular oxidative processes. It is important to note that many heterocyclic compounds, such as flavonoids, are well-known for their potent antioxidant activity through mechanisms like free radical scavenging.

Applications in Chemical Biology as Photoreleasable/Photoactivatable Protecting Groups

The quinoline scaffold has emerged as a valuable tool in chemical biology, particularly in the development of photoremovable protecting groups (PPGs), also known as "caging" groups. acs.orgnih.govnih.govacs.orgresearchgate.net These PPGs allow for the spatial and temporal control of the release of bioactive molecules using light, which is a powerful technique for studying dynamic biological processes.

Researchers have systematically modified the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore to enhance its photochemical properties, especially for two-photon excitation (2PE). acs.orgnih.gov These modifications have led to the development of 2PE-sensitive PPGs with high quantum yields and efficient release of effector molecules under simulated physiological conditions. acs.orgnih.gov The strategic addition of substituents at the C4 position of the quinoline ring has been shown to significantly improve the two-photon uncaging action cross-section. nih.gov

A notable advancement is the development of a quinoline-based PPG for cysteine, 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ), which is compatible with native chemical ligation (NCL) and desulfurization methods for protein synthesis. nih.gov The PPZQ group can be efficiently removed by photolysis in an aqueous buffer, facilitating the assembly of complex proteins. nih.gov

Furthermore, the replacement of a bromine substituent with a pyridine (B92270) group on the 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore resulted in a new photolabile group (3′-PyHQ) with improved water solubility, lower self-fluorescence, and higher photolysis efficiency. researchgate.net

These studies highlight the potential of the quinoline scaffold, including derivatives of this compound, to be developed into sophisticated tools for chemical biology research, enabling precise control over biological systems with light.

Table 3: Quinoline-Based Photoremovable Protecting Groups

PPG ScaffoldKey Features and ApplicationsReference(s)
(8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) Derivatives Enhanced two-photon uncaging action cross-section; high quantum yields; efficient release of biological effectors. acs.orgnih.govacs.org
7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) Caging of cysteine residues; compatible with native chemical ligation and desulfurization for protein synthesis. nih.gov
3′-Pyridyl-7-hydroxyquinolinyl (3′-PyHQ) Improved water solubility, lower self-fluorescence, and higher photolysis efficiency compared to BHQ. researchgate.net

Computational and Chemoinformatic Investigations of 8 Fluoroquinolin 3 Yl Methanamine Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of (8-Fluoroquinolin-3-yl)methanamine derivatives with their biological targets. For instance, in the context of cancer research, the epidermal growth factor receptor (EGFR) is a notable target due to its overexpression in various cancers. nih.gov Molecular docking studies of quinoxaline (B1680401) derivatives, which share a similar heterocyclic core with quinolines, have been performed against the EGFR receptor (PDB ID: 4HJO). nih.gov These studies revealed significant binding interactions, with binding energies indicating strong affinity. nih.gov For example, certain quinoxaline derivatives have shown binding energies ranging from -9.57 to -12.03 kcal/mol, suggesting a high degree of interaction with the target protein. nih.gov The insights gained from such studies on related scaffolds can inform the docking analyses of this compound derivatives, helping to predict their binding conformations and affinities to various protein targets.

The ligand-protein interaction profile provides a detailed map of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. By analyzing these interactions for this compound derivatives, researchers can identify key pharmacophoric features essential for biological activity. This understanding is critical for the rational design of new derivatives with improved binding and selectivity.

Pharmacophore Modeling and Virtual Screening Strategies for Target Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr This approach can be either ligand-based, derived from a set of active molecules, or structure-based, originating from the ligand-binding site of a protein. mdpi.com For this compound and its derivatives, pharmacophore models can be developed to capture the key interaction points necessary for binding to a particular target. dergipark.org.tr These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Once a pharmacophore model is established, it can be used as a query in virtual screening campaigns to search large compound libraries for novel molecules that match the pharmacophoric features. dergipark.org.trdovepress.com This process allows for the rapid and cost-effective identification of potential new drug candidates. The integration of pharmacophore modeling with molecular docking can further refine the virtual screening process, enhancing the accuracy of hit identification. nih.gov For target identification, pharmacophore models can also be employed to screen against a panel of known protein structures, suggesting potential new therapeutic applications for this compound derivatives. nih.gov

The general workflow for pharmacophore-based virtual screening involves several key steps:

  • Development of a pharmacophore model based on known active ligands or the target's binding site.
  • Validation of the pharmacophore model to ensure its ability to distinguish between active and inactive compounds.
  • Screening of large chemical databases against the validated pharmacophore model.
  • Filtering of the resulting hits based on drug-likeness properties and other criteria.
  • Further evaluation of the most promising candidates using more computationally intensive methods like molecular docking and molecular dynamics simulations.
  • Quantum Chemical Calculations and Electronic Structure Analysis

    Quantum chemical calculations provide deep insights into the electronic properties of molecules, which are fundamental to their reactivity and interactions. nih.gov Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure of compounds like this compound. These calculations can determine various molecular properties, including the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

    The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. dergipark.org.tr A smaller energy gap suggests that the molecule is more likely to be reactive. Analysis of these electronic properties can help in understanding the molecule's behavior in biological systems and in predicting its potential for forming covalent or non-covalent interactions with a target protein. For fluorinated compounds, quantum chemical calculations are also valuable for predicting properties like lipophilicity (logP), which is a critical determinant of a drug's pharmacokinetic profile. mdpi.com

    Below is a hypothetical table illustrating the kind of data that could be generated from quantum chemical calculations for a series of this compound derivatives:

    DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
    Parent Compound -6.5-1.25.32.1
    Derivative A -6.7-1.55.22.5
    Derivative B -6.4-1.15.32.0
    Derivative C -6.9-1.85.13.0

    This table is for illustrative purposes only and does not represent actual experimental data.

    Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

    While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for understanding the conformational flexibility of this compound derivatives and the dynamic nature of their binding to a target protein. ajchem-a.com These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose over time, and the role of solvent molecules in the interaction. nih.gov

    By analyzing the trajectory of an MD simulation, researchers can calculate various parameters, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds to quantify the strength of the interaction. ajchem-a.com This detailed understanding of binding dynamics is invaluable for lead optimization, as it can highlight subtle changes in the ligand structure that could lead to improved binding affinity and residence time.

    Chemoinformatic Approaches for Library Design and Lead Optimization

    Chemoinformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical compounds. nih.gov In the context of this compound, chemoinformatic approaches are essential for designing focused libraries of derivatives with a high probability of containing active compounds. This involves analyzing the chemical space around the core scaffold, identifying key structural features that can be modified, and using predictive models to prioritize the synthesis of the most promising candidates. nih.gov

    For lead optimization, chemoinformatic tools can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. By leveraging these predictive models, medicinal chemists can make more informed decisions about which modifications to the this compound scaffold are most likely to lead to improved potency, selectivity, and pharmacokinetic properties.

    Challenges and Future Research Directions for 8 Fluoroquinolin 3 Yl Methanamine Chemistry

    Development of Novel Synthetic Methodologies with Enhanced Efficiency, Atom Economy, and Sustainability

    Key areas for development include:

    Atom Economy: A concept developed to evaluate the efficiency of a chemical reaction, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgnih.govepa.gov Traditional multi-step syntheses often have low atom economy, generating significant waste. monash.edu Future synthetic strategies for (8-Fluoroquinolin-3-yl)methanamine should prioritize reactions with high atom economy, such as addition and cycloaddition reactions, which incorporate all or most of the reactant atoms into the product. nih.gov

    Reaction Mass Efficiency (RME) and E-Factor: Beyond atom economy, metrics like Reaction Mass Efficiency (RME) and the E-factor provide a more comprehensive assessment of a process's greenness. mygreenlab.org RME considers the yield, molar excesses of reactants, and atom economy, while the E-factor quantifies the amount of waste produced per unit of product. mygreenlab.org Future methodologies should aim to optimize these metrics by minimizing the use of excess reagents and solvents.

    Catalytic Methods: The use of catalytic instead of stoichiometric reagents is a key principle of green chemistry. Research into novel catalytic systems for the synthesis of the quinoline (B57606) core and the introduction of the aminomethyl and fluoro substituents could significantly improve efficiency and reduce waste.

    Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Exploring flow chemistry approaches for the synthesis of this compound could lead to more efficient and scalable production.

    Identification and Validation of Undiscovered Biological Targets and Mechanisms of Action

    While quinoline derivatives are known to interact with a variety of biological targets, the specific targets and mechanisms of action for this compound are not fully elucidated. A significant challenge and area for future research is the identification and validation of its undiscovered biological targets.

    Future research in this area should focus on:

    Target Identification Studies: Employing techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction can help identify the molecular targets of this compound.

    Mechanism of Action Elucidation: Once potential targets are identified, further studies will be needed to understand the precise mechanism of interaction. This includes investigating whether the compound acts as an inhibitor, activator, or modulator of the target's function. For instance, some quinolones are known to target eukaryotic type II topoisomerases, leading to DNA damage and cell death. nih.gov

    Phenotypic Screening: High-content screening approaches can reveal the effects of the compound on cellular morphology and function, providing clues about its mechanism of action and potential therapeutic applications.

    Advanced Structure-Activity Relationship and Structure-Based Drug Design Studies for Potency and Selectivity

    Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective analogs.

    Future research should involve:

    Systematic SAR Studies: A systematic exploration of substitutions at various positions of the 8-fluoroquinoline (B1294397) scaffold is necessary. For example, studies on other quinoline derivatives have shown that substitutions at the C-4, C-6, and C-7 positions can significantly impact activity. nih.govnih.gov The nature and position of substituents on the aminomethyl group should also be investigated.

    Structure-Based Drug Design: Once a biological target is identified and its three-dimensional structure is known, structure-based drug design techniques can be employed. Molecular docking and molecular dynamics simulations can predict the binding mode of this compound and its analogs to the target, guiding the design of new compounds with improved affinity and selectivity. mdpi.comnih.gov For example, the introduction of fluorine-containing groups can enhance biological activity and permeability. nih.gov

    Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the three-dimensional properties of the molecules with their biological activity. mdpi.com These models can provide valuable insights into the structural features that are important for activity and can be used to predict the potency of newly designed compounds. mdpi.com

    Exploration of Polypharmacology and Multi-Target Directed Ligands Based on the Fluoroquinoline Scaffold

    The concept of "one drug, one target" has been challenged by the understanding that many diseases are complex and involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is gaining recognition as a promising strategy for treating such diseases. nih.govnih.gov

    Future research should explore:

    Multi-Target Profiling: Screening this compound and its derivatives against a panel of different biological targets can reveal potential polypharmacological profiles.

    Design of Multi-Target Directed Ligands (MTDLs): By combining pharmacophores from ligands known to interact with different targets, it may be possible to design MTDLs based on the 8-fluoroquinoline scaffold. nih.gov This approach could lead to the development of novel therapeutics with enhanced efficacy for complex diseases like cancer. amazonaws.com

    Synergistic Effects: Investigating the potential for synergistic interactions between the different activities of a polypharmacological compound can lead to improved therapeutic outcomes.

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Biological Activity Prediction

    Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the identification and optimization of new drug candidates. arxiv.orgnih.gov

    The integration of AI and ML in the study of this compound can be applied to:

    Predictive Modeling: ML algorithms can be trained on existing data to build models that can predict the biological activity, physicochemical properties, and potential toxicity of new this compound derivatives. arxiv.orgfrontiersin.org This can help prioritize which compounds to synthesize and test, saving time and resources.

    De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. These models can explore a vast chemical space to identify new 8-fluoroquinoline-based structures with high predicted activity and favorable drug-like properties.

    Analysis of High-Content Screening Data: ML algorithms are well-suited for analyzing the large and complex datasets generated by high-content screening, helping to identify subtle patterns and correlations that might be missed by traditional analysis methods. nih.gov

    Overcoming Drug Resistance: Machine learning models can be used to identify molecular properties that could help overcome bacterial resistance, a significant challenge in antibiotic development. lanl.gov

    Q & A

    Q. What are the key considerations for synthesizing (8-Fluoroquinolin-3-yl)methanamine with high purity?

    • Methodological Answer : Synthesis optimization focuses on reaction parameters such as temperature, solvent polarity, and catalyst selection. For fluorinated quinolines, halogen-exchange reactions (e.g., using KF or CsF) or direct fluorination of precursor quinoline derivatives are common. Post-synthesis, column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is recommended for purification. Monitor reaction progress via TLC (Rf ~0.4 in 9:1 DCM/MeOH) and confirm purity using HPLC (C18 column, 1.0 mL/min flow, 254 nm UV detection) .

    Q. Example Reaction Conditions :

    ParameterOptimal Range
    Temperature80–100°C
    SolventDMF or DMSO
    CatalystPd(OAc)₂ or CuI
    Reaction Time12–24 hours
    Yield60–75% (post-purification)

    Q. Which spectroscopic methods are most effective for characterizing this compound?

    • Methodological Answer :
    • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ to identify aromatic protons (δ 7.5–8.5 ppm) and the methylamine group (δ 3.2–3.5 ppm). Fluorine substitution deshields adjacent protons, causing distinct splitting patterns .
    • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 180.1 [M+H]⁺). High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₀FN₂).
    • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N quinoline ring) confirm structural motifs .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate the biological activity of this compound?

    • Methodological Answer :
    • In Vitro Assays :

    Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in DMSO (≤1% v/v) and measure MIC (minimum inhibitory concentration) .

    Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Incubate cells with 1–100 µM compound for 48 hours and quantify viability relative to controls.

    • Data Interpretation : Compare IC₅₀ values with structurally similar fluorinated quinolines (e.g., 8-chloro derivatives) to assess fluorine’s role in activity .

    Q. How can structure-activity relationship (SAR) studies be conducted for fluorinated quinoline derivatives?

    • Methodological Answer :
    • Systematic Substituent Variation : Synthesize analogs with substituents at positions 3 (methylamine), 6 (halogens), and 8 (fluoro vs. other halogens).
    • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., DNA gyrase for antimicrobial activity). Fluorine’s electronegativity enhances binding via dipole interactions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.